1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
Overview
Description
1-(7-Ethoxy-1-benzofuran-2-yl)ethanone is an organic compound with the molecular formula C12H12O3 and a molecular weight of 204.23 g/mol It is a benzofuran derivative, characterized by the presence of an ethoxy group at the 7th position and an ethanone group at the 2nd position of the benzofuran ring
Preparation Methods
The synthesis of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 7-ethoxy-2-benzofuran-1-carbaldehyde with acetone in the presence of a base such as sodium hydroxide . The reaction is usually conducted under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for potential scale-up processes. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized for industrial applications.
Chemical Reactions Analysis
1-(7-Ethoxy-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(7-Ethoxy-1-benzofuran-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival . Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
1-(7-Ethoxy-1-benzofuran-2-yl)ethanone can be compared with other benzofuran derivatives, such as:
1-(7-Methoxy-1-benzofuran-2-yl)ethanone: Similar structure but with a methoxy group instead of an ethoxy group.
1-(7-Hydroxy-1-benzofuran-2-yl)ethanone: Contains a hydroxy group, which can significantly alter its chemical and biological properties.
1-(7-Chloro-1-benzofuran-2-yl)ethanone:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
1-(7-ethoxy-1-benzofuran-2-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-14-10-6-4-5-9-7-11(8(2)13)15-12(9)10/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJVQNUDBMVFAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397622 | |
Record name | 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58583-72-5 | |
Record name | 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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